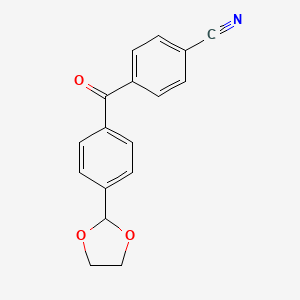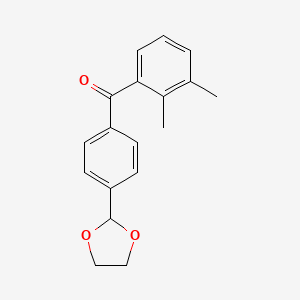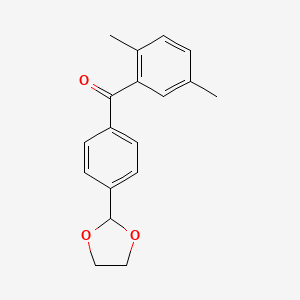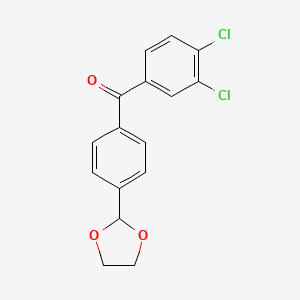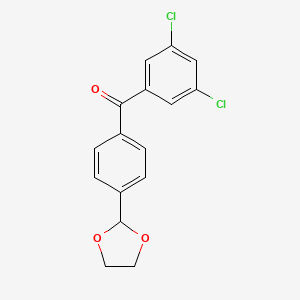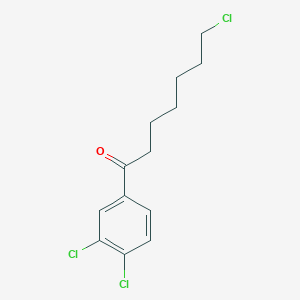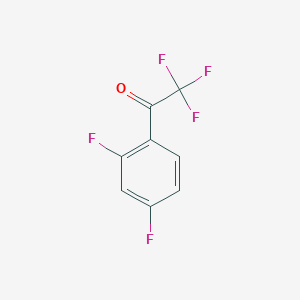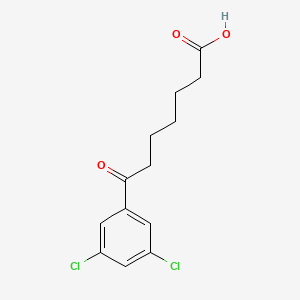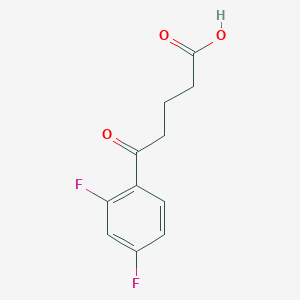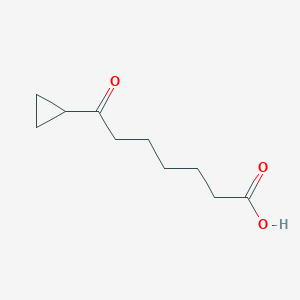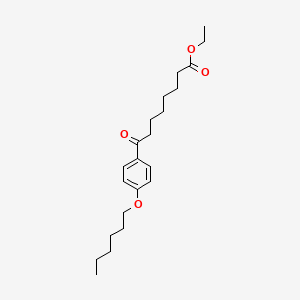
Ethyl 8-(4-hexyloxyphenyl)-8-oxooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isocyanates, such as phenyl isocyanate , are a group of reactive organic compounds with the functional group -N=C=O. They are used in the production of polyurethanes, a class of polymers .
Synthesis Analysis
Isocyanates are usually produced from amines by phosgenation . Alkyl isocyanates can be prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .Physical And Chemical Properties Analysis
The physical and chemical properties of a substance depend largely on basic physical-chemical properties such as density, hydrophobicity, physical state, and vapor pressure .Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis
- Research by Fadnavis, Vadivel, and Sharfuddin (1999) highlights the use of ethyl 2-hydroxy-3-oxooctanoate in the chemoenzymatic synthesis of hydroxy-γ-decalactone, showcasing its potential in producing complex organic compounds with high selectivity and efficiency (Fadnavis, Vadivel, & Sharfuddin, 1999).
Regioselective Synthetic Routes
- Ashton and Doss (1993) describe a regioselective route to produce 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, utilizing ethyl 2,4-dioxooctanoate. This study is significant for its insights into the regioselectivity in organic synthesis, contributing to the efficient design of novel organic compounds (Ashton & Doss, 1993).
Asymmetric Synthesis
- Tsuboi, Furutani, and Takeda (1987) demonstrated the asymmetric synthesis of 2,3-Epoxyoctanal, a key intermediate in leukotriene synthesis, starting from ethyl 3-chloro-2-oxooctanoate. Their work contributes to the field of stereochemistry and the synthesis of biologically relevant compounds (Tsuboi, Furutani, & Takeda, 1987).
Efficient Synthesis of Chiral Precursors
- A study by Chen et al. (2014) focuses on the efficient synthesis of ε-hydroxy ester from ethyl 8-chloro-6-oxooctanoate using a newly identified reductase. This research is significant for its application in producing chiral precursors for important compounds like α-lipoic acid (Chen et al., 2014).
Cyclization Reactions
- Uchiyama et al. (1998) conducted a study on the cyclization of certain ketone oximes, which is related to the broader context of utilizing similar ethyl oxooctanoate derivatives in complex organic synthesis processes (Uchiyama, Ono, Hayashi, & Narasaka, 1998).
Enantioselective Hydrogenation
- Meng, Zhu, and Zhang (2008) explored the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate to produce ethyl 2-hydroxy-4-arylbutyrate. This study provides insights into the methods of obtaining high enantiomeric excess in organic compounds, which is crucial in the pharmaceutical industry (Meng, Zhu, & Zhang, 2008).
Corrosion Inhibitors
- Zarrouk et al. (2014) conducted quantum chemical calculations on quinoxalines compounds, including derivatives similar to ethyl oxooctanoates, as corrosion inhibitors for copper. This study links organic chemistry with material science, particularly in corrosion prevention (Zarrouk et al., 2014).
Enzyme-Catalyzed Asymmetric Reduction
- Shimizu et al. (1990) investigated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a process relevant to the synthesis of enantiomerically pure compounds, which are crucial in the development of specific pharmaceutical agents (Shimizu et al., 1990).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 8-(4-hexoxyphenyl)-8-oxooctanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-3-5-6-11-18-26-20-16-14-19(15-17-20)21(23)12-9-7-8-10-13-22(24)25-4-2/h14-17H,3-13,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAIBQXPTJGEBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645801 |
Source


|
| Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898757-95-4 |
Source


|
| Record name | Ethyl 4-(hexyloxy)-η-oxobenzeneoctanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-95-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-[4-(hexyloxy)phenyl]-8-oxooctanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

